4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
Description
This compound features a brominated phenyl ring substituted with a (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group and a morpholine-4-carboxylate ester. The morpholine carboxylate ester moiety improves bioavailability compared to carboxylic acid derivatives, as esters are often more lipophilic and hydrolytically stable under physiological conditions .
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO6/c1-27-20-7-4-15(13-21(20)28-2)3-6-18(25)17-14-16(23)5-8-19(17)30-22(26)24-9-11-29-12-10-24/h3-8,13-14H,9-12H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCOGSFWWTIHW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C18H20BrN1O5
- Molecular Weight : 396.26 g/mol
The compound features a morpholine ring, a brominated phenyl group, and a conjugated enoyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of related compounds can inhibit the proliferation of cancer cells. For instance, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanisms of Action : The antiproliferative activity is often associated with the disruption of microtubule dynamics and cell cycle arrest. Compounds similar to 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate have been reported to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .
Case Studies
-
Study on Antiproliferative Activity :
- A study evaluated the effects of related compounds on three human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma). The results indicated that certain derivatives could inhibit cell growth effectively at low concentrations (IC50 values in the nanomolar range) .
Compound Cell Line IC50 (nM) Compound A HT-29 50 Compound B M21 30 Compound C MCF7 45 - Mechanistic Insights :
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for therapeutic applications.
- Anti-Angiogenic Properties : Similar compounds have shown potential in inhibiting angiogenesis in tumor models. This is particularly relevant as angiogenesis is a critical process in tumor growth and metastasis .
Comparison with Similar Compounds
Bromophenyl Propenoyl Derivatives
Example Compound: 3-(4-Bromobenzoyl)prop-2-enoic acid ()
- Structural Differences : Replaces the morpholine carboxylate with a carboxylic acid group.
- Reactivity : The carboxylic acid allows for direct salt formation or conjugation with amines, unlike the ester in the target compound, which requires hydrolysis for activation.
- Applications : Used in synthesizing nicotinate derivatives via nucleophilic additions, highlighting its role as a precursor in heterocyclic chemistry .
| Property | Target Compound | 3-(4-Bromobenzoyl)prop-2-enoic Acid |
|---|---|---|
| Functional Group | Morpholine carboxylate ester | Carboxylic acid |
| Solubility | Moderate lipophilicity | High polarity (aqueous soluble) |
| Synthetic Utility | Prodrug potential | Direct heterocyclic synthesis |
Schiff Base Derivatives
Example Compound: 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol ()
- Structural Differences: Contains an imino (-CH=N-) group instead of the propenoyl-morpholine system.
- Reactivity : Acts as a ligand for metal coordination due to the Schiff base’s lone pair on nitrogen, unlike the esterified target compound .
- Applications : Primarily used in coordination chemistry for constructing metal-organic frameworks (MOFs) .
Sulfonamide and Isoxazole Derivatives
Example Compound: 4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}imino)methyl)phenolate ()
- Structural Differences: Incorporates a sulfonamide-linked isoxazole ring, contrasting with the target’s morpholine and propenoyl groups.
- Reactivity : Sulfonamides exhibit antibacterial activity, while the target compound’s ester may prioritize metabolic stability.
- Applications : Explored for medicinal properties (e.g., antimicrobial, antitumor) due to sulfonamide’s bioactivity .
Chalcone Derivatives
Example Compound : (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one ()
- Structural Differences: Chalcone backbone (α,β-unsaturated ketone) vs. the target’s propenoyl ester.
- Reactivity : The ketone group in chalcones participates in Michael additions, whereas the ester in the target compound undergoes hydrolysis.
- Applications : Chalcones are studied for anticancer and anti-inflammatory activities, while the target’s morpholine group may enhance CNS penetration .
Thiophene Carboxylate Derivatives
Example Compound: Ethyl 4-(4-bromophenyl)-2-[[3-(4-chlorophenyl)-2-cyano-prop-2-enoyl]amino]thiophene-3-carboxylate ()
- Structural Differences: Thiophene ring with cyano and chlorophenyl groups vs. the target’s dimethoxyphenyl and morpholine.
- Reactivity: The cyano group enables nucleophilic substitutions, while the thiophene enhances π-stacking interactions.
- Applications: Potential use in optoelectronics due to conjugated systems, contrasting with the target’s likely pharmacological focus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
